molecular formula C17H19N5O B12193587 N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12193587
M. Wt: 309.4 g/mol
InChI Key: ILRGFUUSQBWGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound designed for research use only, intended for the advancement of pharmaceutical discovery, particularly in oncology. The core pyrazolo[3,4-d]pyrimidine structure is recognized in medicinal chemistry as a privileged scaffold and a bioisostere of the purine ring of adenine, enabling it to fit into the ATP-binding sites of various kinase enzymes . This makes it a versatile lead structure for the development of potent enzyme inhibitors. Research on closely related analogues has demonstrated significant potential in targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer cells . Studies on similar compounds have shown promising anti-proliferative activities against diverse cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . Furthermore, the structural features of this compound, specifically the N-cyclopentyl and 4-methoxyphenyl substituents, are strategic modifications intended to optimize hydrophobic interactions and hydrogen bonding within the enzyme's active site, such as with the key residue Leu83, as supported by molecular docking simulations . Beyond CDK2, the pyrazolo[3,4-d]pyrimidin-4-amine scaffold is also under investigation for its activity against other kinase targets, such as Src, which plays a critical role in cancer progression and metastasis . This compound is supplied for research applications in biochemical assay development, enzyme inhibition studies, mechanism of action studies, and early-stage drug discovery. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical products with appropriate safety precautions.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

N-cyclopentyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19N5O/c1-23-14-8-6-13(7-9-14)22-17-15(10-20-22)16(18-11-19-17)21-12-4-2-3-5-12/h6-12H,2-5H2,1H3,(H,18,19,21)

InChI Key

ILRGFUUSQBWGRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCC4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrazole Derivatives

Ethyl 4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yliminoformate serves as a key intermediate. Treatment with hydrazine hydrate induces cyclization to form the pyrazolo[3,4-d]pyrimidine core. This method achieves moderate yields (60–75%) and is scalable under reflux conditions in ethanol.

Example Protocol :

  • React ethyl 4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yliminoformate with hydrazine hydrate in ethanol at 80°C for 6 hours.

  • Isolate the product via filtration and recrystallize from ethanol.

N1-Cyclopentyl Substitution

Introducing the cyclopentyl group at the N1 position often involves alkylation or nucleophilic substitution.

Alkylation with Cyclopentyl Halides

A two-step alkylation strategy is widely employed:

  • Step 1 : React 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with 1-bromo-4-methoxybenzene under Ullmann conditions to install the 4-methoxyphenyl group.

  • Step 2 : Treat the intermediate with cyclopentyl bromide in the presence of a strong base (e.g., NaH) in DMF at 60°C.

Typical Yields : 45–65%.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine efficiently installs the cyclopentyl group. This method avoids harsh conditions and improves regioselectivity.

Example :

  • Combine 1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 eq), cyclopentanol (1.2 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) in THF.

  • Stir at 25°C for 12 hours.

  • Purify via column chromatography (hexane/EtOAc 3:1).

Yield : 58%.

C4-Amination Strategies

The C4 amine group is introduced via nucleophilic substitution or catalytic amination.

Buchwald-Hartwig Amination

Palladium-catalyzed amination enables direct coupling of cyclopentylamine with 4-chloro intermediates. This method is highly efficient but requires inert conditions.

Conditions :

  • Catalyst: Pd₂(dba)₃ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2 eq)

  • Solvent: Toluene, 110°C, 24 hours
    Yield : 72%.

Microwave-Assisted Amination

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-chloro derivative, cyclopentylamine, and KOtBu in DMSO irradiated at 150°C for 20 minutes achieves 68% yield.

One-Pot Multi-Component Synthesis

Advanced routes condense multiple steps into a single vessel, enhancing efficiency.

Protocol :

  • Combine 4-methoxyphenylhydrazine, cyclopentanecarboxaldehyde, and malononitrile in acetic acid.

  • Heat at 100°C for 4 hours to form the pyrazole intermediate.

  • Add guanidine hydrochloride and continue heating to annulate the pyrimidine ring.
    Yield : 52%.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
AlkylationCyclopentyl bromide, NaHDMF, 60°C, 12h45–65Scalable, simpleLow regioselectivity
MitsunobuDEAD, PPh₃THF, 25°C, 12h58Mild conditionsCostly reagents
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24h72High efficiencySensitive to moisture/oxygen
Microwave AmidationKOtBu, DMSO150°C, 20min68RapidSpecialized equipment needed
Multi-ComponentHydrazine, guanidineAcetic acid, 100°C52Atom-economicalModerate yield

Challenges and Optimization

  • Regioselectivity : Competing N1 vs. N2 alkylation necessitates careful base selection (e.g., K₂CO₃ favors N1).

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may decompose sensitive intermediates.

  • Purification : Silica gel chromatography is standard, though recrystallization from ethanol/water mixtures improves purity .

Chemical Reactions Analysis

N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of oxidized derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives with altered electronic properties.

    Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound has shown potential as a biological probe for studying various biochemical pathways. It can be used to investigate the role of specific enzymes or receptors in cellular processes.

    Medicine: The compound has been evaluated for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or electronic properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in various cellular processes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations :

  • The cyclopentyl group in the target compound may offer balanced hydrophobicity and steric effects compared to bulkier tert-butyl (e.g., 1NA-PP1) or flexible piperidine groups (e.g., ibrutinib intermediates).
  • The 4-methoxyphenyl group likely enhances target binding via hydrophobic and π-π interactions, similar to para-dimethoxy or phenoxy groups in analogs.

Pharmacological Activity

Anticancer Activity

  • Compounds 36 and 37 (Liu et al.): Exhibited potent anti-breast cancer activity with IC₅₀ values of 9.8 nM and 10.2 nM, respectively. The para-dimethoxy and dimethylamino groups in these compounds deepened interactions with the ATP-binding site.
  • 1NA-PP1 : Selectively inhibited atypical PKC isoforms, highlighting the scaffold’s applicability in kinase inhibition.

Anti-Inflammatory and Immunomodulatory Effects

Antiparasitic Activity

  • NA-PP1 and NM-PP1 inhibited Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), with EC₅₀ values in the nanomolar range, demonstrating scaffold utility in antiparasitic drug development.

Comparison with Target Compound: While the target compound’s specific activity is unreported, its structural features align with high-affinity analogs.

Selectivity and Toxicity Considerations

  • 1NA-PP1 showed isoform-specific PKC inhibition , underscoring the impact of substituents on selectivity.
  • Lead RA Compound (): Demonstrated low cytotoxicity in primary cells, suggesting favorable safety profiles for pyrazolo[3,4-d]pyrimidin-4-amine derivatives.

Target Compound Prospects: The cyclopentyl group may reduce off-target effects compared to bulkier substituents (e.g., tert-butyl), while the 4-methoxy group could improve solubility and bioavailability relative to nonpolar analogs.

Biological Activity

N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly its antibacterial and antifungal properties. The following sections will delve into the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound generally involves a series of chemical reactions starting from specific precursors. A common synthetic route includes:

  • Starting Materials : α,α-ketene dithioacetals and various reagents such as hydroxylamines and hydrazines.
  • Reaction Conditions : The reactions are typically conducted under controlled temperatures and may require solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction.
  • Purification : After synthesis, the product is purified through recrystallization or chromatography to achieve the desired purity.
PropertyValue
Molecular FormulaC18H22N6O
Molecular Weight338.4 g/mol
IUPAC Name6-N-cyclopentyl-4-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
InChI KeyYCBUUZJSHZPFQG-UHFFFAOYSA-N
Canonical SMILESCN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)NC4CCCC4

Antibacterial and Antifungal Properties

Research has indicated that this compound exhibits significant antibacterial and antifungal activities. The mechanism of action is believed to involve:

  • Inhibition of Cellular Processes : The compound disrupts the synthesis of essential biomolecules in bacteria and fungi.
  • Targeting Specific Pathways : Ongoing studies are investigating its interaction with molecular targets involved in bacterial cell division and fungal growth.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans.
  • Mechanistic Studies : Further research is needed to elucidate the precise molecular mechanisms by which this compound exerts its antimicrobial effects. Current hypotheses suggest interference with DNA replication or protein synthesis pathways.

Table 2: Biological Activity Summary

Activity TypeTarget OrganismsObserved Effect
AntibacterialStaphylococcus aureusGrowth inhibition
Escherichia coliGrowth inhibition
AntifungalCandida albicansGrowth inhibition

Therapeutic Applications

Given its biological activity, this compound is being explored for various therapeutic applications:

  • Antimicrobial Agent : Potential use in treating infections caused by resistant bacterial and fungal strains.
  • Cancer Therapy : Investigations are ongoing into its efficacy against certain cancer cell lines due to its ability to inhibit cellular proliferation.

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